SU5205

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

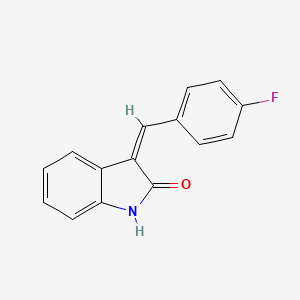

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIERHADIMMFZNE-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SU5205: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5205 is a synthetic molecule that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[1] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In endothelial cells, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, migration, and survival. By targeting VEGFR-2, this compound effectively inhibits these pro-angiogenic processes, making it a valuable tool for studying angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel formation, such as cancer.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in endothelial cells, including its effects on cellular processes, the underlying signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of VEGFR-2

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, a critical step in the activation of downstream signaling pathways.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.

| Target | Assay | Cell Type | IC50 | Reference |

| VEGFR-2 (Flk-1) | Kinase Assay | - | 9.6 µM | [1] |

| VEGF-induced Mitogenesis | Proliferation Assay | Endothelial Cells | 5.1 µM | [1] |

Effects on Endothelial Cell Function

By inhibiting VEGFR-2 signaling, this compound profoundly impacts key functions of endothelial cells that are essential for angiogenesis.

Inhibition of Proliferation

This compound effectively curtails the proliferation of endothelial cells stimulated by VEGF. This anti-proliferative effect is a direct consequence of the blockade of mitogenic signaling pathways downstream of VEGFR-2.

Induction of Apoptosis

Prolonged inhibition of survival signals mediated by VEGFR-2 can lead to the induction of apoptosis, or programmed cell death, in endothelial cells. This pro-apoptotic effect contributes to the overall anti-angiogenic activity of this compound.

Signaling Pathways Modulated by this compound

The primary molecular mechanism of this compound is the inhibition of VEGFR-2 phosphorylation. This upstream blockade leads to the suppression of multiple downstream signaling cascades crucial for endothelial cell function. The main pathways affected are the MAPK/ERK and the PI3K/Akt pathways.

VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in endothelial cells.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

-

Serum Starvation: Replace the medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for 4-6 hours.

-

Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) with or without a stimulating concentration of VEGF (e.g., 20 ng/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for 48-72 hours.

-

Proliferation Measurement: Add a proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) and follow the manufacturer's protocol.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Methodology:

-

Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24-48 hours.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of VEGFR-2 and its downstream targets like Akt and ERK.

Methodology:

-

Cell Treatment and Lysis: Treat serum-starved HUVECs with this compound for a specified time (e.g., 1-2 hours) before stimulating with VEGF for a short period (e.g., 5-15 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (e.g., p-Tyr1175), phosphorylated Akt (p-Ser473), or phosphorylated ERK1/2 (p-Thr202/Tyr204) overnight at 4°C. Also, probe for total VEGFR-2, Akt, and ERK as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a well-characterized inhibitor of VEGFR-2 that serves as a valuable research tool for dissecting the complexities of angiogenesis. Its ability to block VEGF-induced proliferation and survival of endothelial cells by inhibiting the VEGFR-2/Akt/ERK signaling axis underscores its potential as a lead compound for the development of anti-angiogenic therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced molecular mechanisms of this compound and other related kinase inhibitors in the context of endothelial cell biology and drug discovery.

References

SU5205: A VEGFR2 Selective Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU5205 is a synthetic small molecule inhibitor that has garnered attention in angiogenesis research for its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis and characterization, and detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of angiogenesis and the development of anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2 (also known as KDR or Flk-1), is a primary driver of angiogenesis. Consequently, the inhibition of VEGFR2 has become a major focus for the development of anti-cancer therapeutics.

This compound, a member of the 3-substituted indolin-2-one class of compounds, has been identified as a selective inhibitor of VEGFR2. While structurally similar to more potent inhibitors like Semaxanib (SU5416), this compound serves as a valuable tool compound for studying the biological consequences of VEGFR2 inhibition. This guide details the scientific and technical information required for its effective use in a research setting.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR2 tyrosine kinase. The binding of VEGF to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to the cellular responses of angiogenesis. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation and subsequent activation of the signaling cascade.

The primary signaling pathways downstream of VEGFR2 that are inhibited by this compound include:

-

The PLCγ-PKC-MAPK/ERK pathway: Crucial for endothelial cell proliferation.

-

The PI3K-Akt pathway: A key survival pathway for endothelial cells.

-

The FAK/p38 MAPK pathway: Involved in endothelial cell migration.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this compound.

| Target/Process | IC50 Value | Assay Type |

| VEGFR2 (KDR/Flk-1) Kinase Activity | 9.6 µM | In vitro kinase assay |

| VEGF-induced Endothelial Cell Mitogenesis | 5.1 µM | Cellular proliferation assay |

Synthesis and Characterization

This compound, with the chemical name 3-[4'-fluorobenzylidene]indolin-2-one, can be synthesized through a Knoevenagel condensation reaction.

Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve oxindole and 4-fluorobenzaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the crude product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indolinone and fluorobenzylidene moieties, as well as the vinyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the indolinone ring, the carbons of the aromatic rings, and the vinyl carbons.

-

-

Mass Spectrometry (MS): The molecular weight of this compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and provides a method to determine the IC50 of this compound against recombinant human VEGFR2.

Materials:

-

Recombinant human VEGFR2 (kinase domain)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay

-

White, opaque 96-well plates

Protocol:

-

Prepare Kinase Reaction Buffer: Prepare a 1x kinase buffer from a concentrated stock.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in 1x kinase buffer with a constant final DMSO concentration (e.g., 1%). Include a DMSO-only control.

-

Prepare Master Mix: Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate at their final desired concentrations.

-

Add Inhibitor: To the wells of a 96-well plate, add the serially diluted this compound or DMSO control.

-

Add Enzyme: Add the diluted recombinant VEGFR2 enzyme to all wells except the "no enzyme" control wells.

-

Initiate Reaction: Add the master mix to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR2 Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR2 in intact cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line (e.g., HUE cells)

-

Endothelial cell growth medium

-

Recombinant human VEGF-A

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-VEGFR2 (Tyr1175) Sandwich ELISA kit or antibodies for Western blotting

Protocol:

-

Cell Culture: Culture HUVECs in complete endothelial cell growth medium until they reach near-confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours in a basal medium to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Quantification of Phosphorylation:

-

ELISA: Determine the levels of phosphorylated VEGFR2 in the cell lysates using a phospho-VEGFR2 (Tyr1175) sandwich ELISA kit according to the manufacturer's protocol.

-

Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-VEGFR2 (Tyr1175) and total VEGFR2.

-

-

Data Analysis: Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against the this compound concentration to determine the IC50 for inhibition of cellular VEGFR2 phosphorylation.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF.

Materials:

-

HUVECs

-

Endothelial cell growth medium and basal medium

-

Recombinant human VEGF-A

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.

-

Treatment: Replace the medium with a basal medium containing various concentrations of this compound (and a DMSO control) and a pro-proliferative concentration of VEGF-A. Include a control group with no VEGF-A.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 for inhibition of endothelial cell proliferation.

Kinase Selectivity Profile

Methodology for Kinase Selectivity Profiling:

Kinase selectivity is typically assessed by screening the compound against a large panel of purified recombinant kinases (e.g., >300 kinases). The inhibitory activity is often measured as the percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM) or by determining the IC50 or Ki value for each kinase. Several commercial services offer such kinase profiling panels. The data is often visualized as a "kinome tree" to illustrate the inhibitor's targets across the human kinome.

In Vivo Studies

While specific in vivo studies detailing the use of this compound are limited in the public domain, a general protocol for evaluating an anti-angiogenic agent in a tumor xenograft model is provided below.

Representative In Vivo Tumor Xenograft Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells known to form vascularized tumors (e.g., A549 lung cancer cells, U87 glioblastoma cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound, formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline), via a relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only. The optimal dose and schedule would need to be determined in preliminary dose-finding studies.

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.

-

Anti-angiogenic Effects: At the end of the study, tumors can be excised and analyzed for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers such as CD31.

-

Pharmacokinetic Analysis: Plasma samples can be collected at various time points after dosing to determine the pharmacokinetic profile of this compound.

-

Visualizations

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 of this compound in an in vitro kinase assay.

Logical Relationship of this compound Inhibition

Caption: Logical diagram illustrating the point of intervention of this compound in the VEGF signaling cascade.

Conclusion

This compound is a valuable research tool for investigating the role of VEGFR2 in angiogenesis and for the preliminary evaluation of anti-angiogenic strategies. Its well-defined mechanism of action and the availability of robust in vitro assays make it a suitable compound for a wide range of studies. While a comprehensive kinase selectivity profile is not publicly available, the methodologies to obtain such data are well-established. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the growing body of knowledge in the field of angiogenesis research.

References

SU5205: A Technical Guide to its Role in Anti-Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5205 is a synthetic small molecule inhibitor that has been utilized in anti-angiogenesis research as a tool to probe the signaling pathways that drive the formation of new blood vessels. Angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones, is a critical component in tumor growth and metastasis. By targeting key regulators of angiogenesis, researchers can investigate potential therapeutic strategies to inhibit tumor progression. This compound primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase in the VEGF signaling pathway. This guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its application in anti-angiogenesis studies.

Mechanism of Action

This compound is an oxindole derivative that acts as an ATP-competitive inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and tube formation.

This compound selectively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling cascades, thereby abrogating the pro-angiogenic effects of VEGF. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation and migration.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this compound.

| Target/Process | Assay Type | IC50 Value | Reference |

| VEGFR2 (Flk-1) Kinase Activity | Cell-free kinase assay | 9.6 µM | [1] |

| VEGF-induced Endothelial Mitogenesis | Cell-based proliferation assay | 5.1 µM | [1] |

Signaling Pathway Inhibition

The inhibition of VEGFR2 by this compound disrupts downstream signaling pathways critical for angiogenesis. The following diagram illustrates the VEGF signaling cascade and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to study the anti-angiogenic effects of this compound.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on endothelial cell proliferation.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well plates

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM supplemented with FBS.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in EGM. Use DMSO as the vehicle control.

-

Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.

-

Materials:

-

HUVECs

-

EGM with low serum (e.g., 1% FBS)

-

This compound

-

DMSO

-

6-well plates

-

200 µL pipette tip

-

-

Protocol:

-

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with low-serum EGM containing various concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

-

Materials:

-

HUVECs

-

EGM

-

This compound

-

DMSO

-

Matrigel® Basement Membrane Matrix

-

96-well plates

-

-

Protocol:

-

Thaw Matrigel® on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound or vehicle control at a density of 2 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each Matrigel®-coated well.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and photograph the formation of tube-like structures using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

-

4. Western Blot Analysis of VEGFR2 Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the VEGFR2 signaling pathway, such as Akt and ERK.

-

Materials:

-

HUVECs

-

EGM (serum-free for starvation)

-

VEGF

-

This compound

-

DMSO

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture HUVECs to near confluence and then serum-starve overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Assay

Subcutaneous Xenograft Tumor Model

This model is used to evaluate the in vivo anti-angiogenic and anti-tumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., A549 lung cancer, U87 glioblastoma)

-

Matrigel®

-

This compound

-

Vehicle for in vivo administration (e.g., CMC-Na)

-

Calipers

-

Anti-CD31 antibody for immunohistochemistry

-

-

Protocol:

-

Subcutaneously inject a suspension of tumor cells mixed with Matrigel® into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the mice daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix a portion of the tumor in formalin for immunohistochemical analysis of microvessel density (MVD) using an anti-CD31 antibody.

-

Quantify MVD by counting the number of CD31-positive vessels per field of view.

-

Conclusion

This compound serves as a valuable research tool for investigating the role of VEGFR2 signaling in angiogenesis. Its ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro makes it a useful compound for dissecting the molecular mechanisms underlying these processes. While it may have a more moderate potency compared to newer generations of kinase inhibitors, its well-defined target allows for clear interpretation of experimental results in the context of VEGFR2-mediated signaling. The experimental protocols provided in this guide offer a framework for researchers to further explore the anti-angiogenic properties of this compound and other related compounds in the pursuit of novel cancer therapeutics.

References

Investigating the Downstream Signaling of SU5205: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU5205 is a synthetic small molecule inhibitor that has been instrumental in dissecting the intricacies of cellular signaling, particularly in the context of angiogenesis and cancer biology. As a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase, this compound provides a valuable tool to probe the downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data to facilitate reproducible research.

Core Mechanism of Action: Inhibition of VEGFR2

This compound primarily exerts its biological effects by targeting the ATP-binding pocket of the VEGFR2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target and in cell-based assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 9.6 µM | VEGFR2 (FLK-1) kinase activity | [1] |

| IC50 | 5.1 µM | VEGF-induced endothelial cell mitogenesis | [1] |

Downstream Signaling Pathways Modulated by this compound

Inhibition of VEGFR2 by this compound leads to the attenuation of two major downstream signaling pathways: the PLCγ-PKC-MAPK pathway and the PI3K/Akt pathway.

The PLCγ-PKC-MAPK Pathway

Upon activation, VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn initiates a phosphorylation cascade through Raf, MEK, and finally the Mitogen-Activated Protein Kinases (MAPK), primarily ERK1/2. This pathway is crucial for cell proliferation and gene expression. This compound, by inhibiting the initial VEGFR2 phosphorylation, effectively blocks this entire cascade.

The PI3K/Akt Pathway

Activated VEGFR2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt is a critical mediator of cell survival and anti-apoptotic signals. By blocking VEGFR2 activation, this compound prevents the activation of the PI3K/Akt survival pathway.

Experimental Protocols

Western Blot Analysis of Downstream Protein Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of key downstream signaling proteins like ERK1/2 and Akt.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound (in DMSO)

-

Recombinant Human VEGF-A

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-VEGFR2)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours.

-

Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Scrape and collect cell lysates.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels for each sample.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound (in DMSO)

-

Basement Membrane Extract (e.g., Matrigel)

-

96-well plate

-

Calcein AM (for fluorescence imaging, optional)

Procedure:

-

Plate Coating:

-

Thaw basement membrane extract on ice.

-

Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a medium containing a low serum concentration.

-

Add this compound at various concentrations to the cell suspension.

-

Seed the treated cells onto the solidified basement membrane extract.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor tube formation using a phase-contrast microscope.

-

For quantitative analysis, stain the cells with Calcein AM and capture fluorescent images.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Kinase Selectivity Profile

While this compound is a potent inhibitor of VEGFR2, it is important for researchers to be aware of its potential off-target effects. Kinase selectivity profiling studies are crucial to determine the specificity of any inhibitor. Researchers using this compound should consult comprehensive kinase screening data to interpret their results accurately. The selectivity of this compound for VEGFR2 over other related kinases is a key factor in its utility as a research tool.

Conclusion

This compound is a valuable pharmacological tool for investigating the downstream signaling of VEGFR2. By inhibiting this key receptor, this compound allows for the detailed study of the PLCγ-PKC-MAPK and PI3K/Akt pathways and their roles in angiogenesis and other cellular processes. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound on these critical signaling cascades. A thorough understanding of its mechanism of action and potential off-target effects is essential for the robust design and interpretation of experiments in the fields of cancer biology and drug discovery.

References

In-Depth Technical Guide: SU5205 IC50 Value Against VEGFR2 Kinase

This technical guide provides a comprehensive overview of the inhibitory activity of SU5205 against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Data Presentation: this compound Potency Against VEGFR2

This compound is an inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Kinase | IC50 Value | Assay Type |

| This compound | VEGFR2 (Flk-1/KDR) | 9.6 µM | In vitro kinase assay |

Experimental Protocols: In Vitro VEGFR2 Kinase Assay for IC50 Determination

The following protocol describes a representative method for determining the IC50 value of this compound against VEGFR2 kinase in a cell-free in vitro setting. This protocol is based on the principles of standard kinase assays.

Objective: To measure the concentration-dependent inhibition of VEGFR2 kinase activity by this compound and to calculate the IC50 value.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or unlabeled for non-radioactive detection methods

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well filter plates or standard microplates

-

Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays

-

Luminescence or fluorescence-based detection reagent for non-radioactive assays (e.g., ADP-Glo™, HTRF®)

-

Scintillation counter or plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the desired final concentrations. A DMSO-only control is included to represent 0% inhibition.

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add the kinase reaction buffer.

-

Add the diluted this compound or DMSO control to the appropriate wells.

-

Add the recombinant VEGFR2 kinase to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

The kinase reaction is initiated by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

-

The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

-

Termination and Detection:

-

Radioactive Method: The reaction is stopped by adding TCA to precipitate the phosphorylated substrate. The precipitates are then collected on a filter plate, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Non-Radioactive Method: The reaction is stopped, and a detection reagent that quantifies the amount of ADP produced (luminescence) or the amount of phosphorylated substrate (fluorescence) is added. The signal is then read using a plate reader.

-

-

Data Analysis:

-

The activity of the kinase at each this compound concentration is calculated as a percentage of the activity in the DMSO control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis. The primary pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2]

References

The Early Discovery and Development of SU5205: A Technical Overview

SU5205, an oxindole-based inhibitor, emerged from early drug discovery efforts as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth look at the foundational preclinical data and experimental methodologies that characterized the initial development of this compound.

Introduction

This compound, chemically known as 3-[4'-fluorobenzylidene]indolin-2-one, was identified as a selective inhibitor of the VEGFR-2 tyrosine kinase.[1] The rationale for its development stemmed from the critical role of VEGFR-2 in pathological angiogenesis, a hallmark of cancer and other diseases. By targeting the ATP-binding site of the kinase domain, this compound was designed to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Synthesis and Chemical Properties

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This involves the base-catalyzed reaction of oxindole with 4-fluorobenzaldehyde.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: Oxindole, 4-fluorobenzaldehyde, a suitable base (e.g., piperidine or another amine), and a solvent (e.g., ethanol or dimethylformamide).

-

Procedure:

-

Dissolve equimolar amounts of oxindole and 4-fluorobenzaldehyde in the chosen solvent.

-

Add a catalytic amount of the base to the mixture.

-

The reaction mixture is then heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield 3-[4'-fluorobenzylidene]indolin-2-one (this compound).[1]

-

Mechanism of Action and In Vitro Efficacy

This compound exerts its biological effects by inhibiting the kinase activity of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking downstream signaling.

Kinase Inhibition Profile

Initial in vitro kinase assays demonstrated the inhibitory potency of this compound against VEGFR-2.

| Target | IC50 (µM) | Assay Type |

| VEGFR-2 (FLK-1) | 9.6 | Cell-free kinase assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. [1]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the VEGFR-2 kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue), ATP (adenosine triphosphate), this compound at various concentrations, and a detection reagent.

-

Procedure:

-

The VEGFR-2 enzyme, substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assays

The anti-angiogenic potential of this compound was further evaluated in cell-based assays using human umbilical vein endothelial cells (HUVECs).

| Assay | IC50 (µM) | Cell Type |

| VEGF-induced endothelial mitogenesis | 5.1 | HUVEC |

Table 2: Cellular Activity of this compound. [1]

Experimental Protocol: Endothelial Cell Proliferation Assay (Mitogenesis Assay)

-

Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basal medium with low serum, recombinant human VEGF, this compound at various concentrations, and a cell proliferation detection reagent (e.g., MTT or a DNA synthesis marker like BrdU).

-

Procedure:

-

HUVECs are seeded in multi-well plates and allowed to attach.

-

The cells are then serum-starved to synchronize their cell cycle.

-

Cells are pre-incubated with various concentrations of this compound.

-

VEGF is added to stimulate cell proliferation.

-

After a suitable incubation period (e.g., 24-48 hours), the cell proliferation reagent is added.

-

The extent of cell proliferation is quantified by measuring the absorbance or fluorescence, depending on the reagent used.

-

The IC50 value is determined by plotting the percentage of inhibition of proliferation against the inhibitor concentration.

-

In Vivo Studies

While specific in vivo efficacy data for this compound is not extensively detailed in the readily available literature, the general approach for evaluating such a compound would involve xenograft models in immunocompromised mice.

General Experimental Protocol: In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Human tumor cells that are known to be dependent on angiogenesis are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of this compound.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Caption: Preclinical Development Workflow for this compound.

Conclusion

The early discovery and development of this compound established it as a noteworthy inhibitor of VEGFR-2 with clear anti-proliferative effects on endothelial cells in vitro. The foundational studies, employing standard kinase and cell-based assays, provided the essential data to characterize its mechanism of action and potency. While comprehensive in vivo efficacy and selectivity data from its initial development are not widely published, the available information highlights the systematic approach taken to validate its potential as an anti-angiogenic agent. This technical overview serves as a guide to the core preclinical evaluation of a targeted kinase inhibitor like this compound.

References

SU5205: A Technical Overview for In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5205 is a small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). As a critical mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a key target in cancer therapy. By inhibiting VEGFR-2, this compound has the potential to disrupt tumor neovascularization, thereby limiting tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound for its application in preliminary in vitro cancer models, summarizing its known biochemical activity, outlining general experimental protocols, and visualizing its targeted signaling pathway.

Core Concepts: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are crucial for angiogenesis. This compound, by occupying the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation, thereby blocking the initiation of the downstream signaling cascade.

Quantitative Data

Currently, detailed quantitative data for this compound in a wide range of cancer cell lines is limited in publicly available literature. The primary reported inhibitory concentrations are from biochemical or endothelial cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (VEGFR-2/FLK-1) | 9.6 µM | Cell-free kinase assay | [1] |

| IC50 (VEGF-induced endothelial mitogenesis) | 5.1 µM | Endothelial cell proliferation assay | [1] |

It is important to note that a comparative study with the structurally similar and more potent VEGFR-2 inhibitor, semaxanib (SU5416), revealed that while both molecules occupy the same active site, differences in their interaction with the hydrophobic pocket of the VEGFR-2 kinase domain contribute to the lower potency of this compound[2][3].

Experimental Protocols

The following are generalized protocols for evaluating the in vitro efficacy of a VEGFR-2 inhibitor like this compound. Specific parameters such as cell line, seeding density, and incubation times should be optimized for each experimental system.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time.

-

Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Cell Staining: Resuspend the cell pellet in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by this compound.

Caption: Simplified VEGFR-2 signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound.

References

The Therapeutic Potential of SU5205: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a VEGFR2 Inhibitor for Oncological Research

Introduction

SU5205 is a synthetic small molecule that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR2, this compound presents a potential therapeutic strategy to disrupt the blood supply to tumors and inhibit their progression. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its investigation.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR2 (also known as KDR or Flk-1). This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades. These cascades are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Data Presentation

Quantitative data on the preclinical efficacy and safety of this compound is limited in publicly available literature. The primary reported value is its in vitro potency against its target.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGFR2/Flk-1) | 9.6 µM | In vitro kinase assay | [1] |

| IC50 (VEGF-induced endothelial mitogenesis) | 5.1 µM | Endothelial cells | [1] |

Mandatory Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for SU5205 in an In Vitro Angiogenesis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for compounds that can modulate angiogenesis. This document provides a detailed protocol for utilizing SU5205, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs).

This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 tyrosine kinase, effectively blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and differentiation – key events in angiogenesis.[1][2] The IC50 for this compound inhibition of VEGFR2 (also known as FLK-1) is approximately 9.6 µM.[1]

These application notes provide a comprehensive guide to performing the tube formation assay with this compound, including detailed protocols, expected quantitative outcomes, and a visualization of the targeted signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from an in vitro angiogenesis assay using this compound to inhibit tube formation in HUVECs. The data is based on typical results observed when treating HUVECs with varying concentrations of this compound.

Table 1: Inhibition of Tube Formation by this compound

| This compound Concentration (µM) | Inhibition of Total Tube Length (%) | Inhibition of Branch Points (%) |

| 0 (Vehicle Control) | 0 | 0 |

| 1 | 25 ± 5 | 30 ± 6 |

| 5 | 60 ± 8 | 65 ± 7 |

| 10 | 85 ± 10 | 90 ± 9 |

Data are represented as mean ± standard deviation.

Table 2: IC50 Values for this compound in Angiogenesis Assays

| Parameter | IC50 (µM) |

| VEGFR2 Kinase Activity | 9.6 |

| Endothelial Mitogenesis (VEGF-induced) | 5.1 |

Experimental Protocols

This section provides a detailed methodology for the in vitro angiogenesis (tube formation) assay using this compound.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Calcein AM (for fluorescent visualization)

-

96-well cell culture plates (flat bottom)

-

Sterile pipette tips and tubes

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera (brightfield and fluorescence capabilities)

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

Caption: Experimental workflow for the in vitro angiogenesis assay with this compound.

Detailed Protocol

1. Preparation of BME-Coated Plates

-

Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the BME is evenly spread across the bottom of the well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

2. HUVEC Culture and Seeding

-

Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach 80-90% confluency. For optimal results, use cells between passages 2 and 6.[3]

-

One day prior to the assay, it is recommended to serum-starve the cells to reduce basal signaling.

-

On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in a serum-free or low-serum medium.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Carefully add 100 µL of the cell suspension (10,000 cells) to each BME-coated well.

3. Treatment with this compound

-

Prepare serial dilutions of this compound in the same medium used to resuspend the cells. A typical concentration range to test is 0, 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The final DMSO concentration should not exceed 0.1%.

-

Add the this compound dilutions to the respective wells immediately after seeding the cells.

4. Incubation and Visualization

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time may vary depending on the cell batch and should be determined empirically. Tube formation typically begins within 2-4 hours.[3]

-

After incubation, tube formation can be visualized directly using a brightfield inverted microscope.

-

For fluorescent imaging, which can improve quantification, stain the cells with Calcein AM:

-

Carefully remove the medium from the wells.

-

Wash gently with PBS.

-

Add 100 µL of 2 µg/mL Calcein AM solution in PBS to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash again with PBS.

-

Add fresh PBS or medium to the wells for imaging.

-

5. Image Acquisition and Quantification

-

Capture images of the tube networks using an inverted microscope. For each well, multiple images may be necessary to capture the entire area.

-

Quantify the extent of tube formation using image analysis software. Common parameters to measure include:

-

Total tube length: The sum of the lengths of all tube-like structures.

-

Number of branch points (or nodes): The number of points where three or more tubes intersect.

-

Number of loops (or meshes): The number of enclosed areas formed by the tubes.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Signaling Pathway

This compound exerts its anti-angiogenic effect by inhibiting the VEGFR2 signaling pathway. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 on the surface of endothelial cells triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that are crucial for angiogenesis.

Caption: this compound inhibits the VEGFR2 signaling pathway, blocking downstream cascades.

By inhibiting the initial phosphorylation of VEGFR2, this compound effectively blocks the activation of key downstream pathways, including:

-

The PLCγ-PKC-MAPK/ERK pathway: This pathway is primarily involved in endothelial cell proliferation and migration.

-

The PI3K/AKT pathway: This pathway is crucial for endothelial cell survival and permeability.

The inhibition of these signaling cascades by this compound leads to a reduction in the key cellular processes required for angiogenesis, which is observed as a decrease in tube formation in the in vitro assay.

References

Application Note: Western Blot Analysis of VEGFR-2 Phosphorylation Following SU5205 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation on specific tyrosine residues in the cytoplasmic domain.[2] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[2][3] Given its central role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer drug development. SU5205 is an oxindole-based small molecule inhibitor that targets VEGFR-2, showing an IC50 of 9.6 μM.[4][5] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation using Western blot analysis.

Principle of the Assay

Western blotting is a powerful technique used to detect specific proteins in a sample. This protocol details the use of Western blotting to quantify the phosphorylation status of VEGFR-2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) upon stimulation with VEGF and treatment with the inhibitor this compound. The assay measures the level of phosphorylated VEGFR-2 (p-VEGFR2), which is an indicator of receptor activation. This level is then normalized to the total amount of VEGFR-2 protein to account for any changes in overall receptor expression. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across lanes. A dose-dependent decrease in the p-VEGFR2/Total VEGFR-2 ratio following this compound treatment demonstrates the inhibitory efficacy of the compound.

VEGFR-2 Signaling and Inhibition by this compound

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data Summary

The table below presents hypothetical data from a Western blot experiment, demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is quantified and normalized to the vehicle-treated control.

| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 1 | 0.91 | 9% |

| 5 | 0.65 | 35% |

| 10 | 0.48 | 52% |

| 25 | 0.24 | 76% |

| 50 | 0.11 | 89% |

Experimental Workflow

The diagram below outlines the major steps for performing the Western blot analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for analyzing p-VEGFR2 levels in response to this compound treatment.

I. Materials and Reagents

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Media: Endothelial Cell Growth Medium, serum-free medium

-

Reagents:

-

Recombinant Human VEGF-A (VEGF165)

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer or similar buffer suitable for membrane proteins[6][7]

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (2x or 4x)

-

Tris-Glycine SDS-PAGE gels (3-8% or 4-12% gradient)

-

PVDF or Nitrocellulose membranes

-

Transfer Buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[7]

-

Wash Buffer: TBST

-

Primary Antibodies:

-

Rabbit anti-p-VEGFR-2 (Tyr1175) (e.g., Cell Signaling Technology #2478, recommended dilution 1:1000)[8]

-

Rabbit anti-Total VEGFR-2 (recommended dilution varies by manufacturer)

-

Mouse anti-GAPDH or anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

II. Cell Culture and Treatment

-

Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 25-50 ng/mL) for 5-10 minutes.[9] Include a non-stimulated control group.

III. Cell Lysis and Protein Extraction[7][10]

-

Immediately after treatment, place the culture dishes on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[7]

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish (e.g., 500 µL for a 100mm dish).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]

-

Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the total protein lysate, and transfer it to a new tube. Avoid disturbing the pellet.

IV. Protein Quantification

-

Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Calculate the volume of lysate required to load 20-50 µg of total protein per lane.

V. SDS-PAGE and Protein Transfer[7][12]

-

Prepare protein samples by adding the appropriate volume of Laemmli sample buffer to the calculated volume of lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

VI. Immunoblotting[7]

-

Rinse the membrane with TBST to remove the Ponceau S stain.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175), diluted 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8]

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP), diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

VII. Detection and Analysis

-

Detect the signal using an ECL substrate according to the manufacturer's protocol.[7]

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[10]

-

Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed.

-

Incubate the membrane in a stripping buffer to remove the first set of antibodies.

-